2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole
Description
Properties
IUPAC Name |
2-(2-chloropyridin-3-yl)-5,6-dimethyl-1-[(4-methylphenyl)methyl]benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3/c1-14-6-8-17(9-7-14)13-26-20-12-16(3)15(2)11-19(20)25-22(26)18-5-4-10-24-21(18)23/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDBWDNFQTZNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C=C(C(=C3)C)C)N=C2C4=C(N=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-chloro-3-pyridinyl)-5,6-dimethyl-1-(4-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention due to its potential biological activities. This article will explore the compound's synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 333.8 g/mol. The structure includes a benzimidazole core substituted with a chloropyridine and a methylbenzyl group, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 333.8 g/mol |
| LogP (octanol-water partition) | 5 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 3 |
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds often exhibit significant antimicrobial properties. A study on related compounds showed that some benzimidazole derivatives demonstrated strong activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been widely studied. In particular, compounds similar to This compound have shown promising results against various cancer cell lines. For instance, certain derivatives exhibited IC50 values in the micromolar range against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines . The mechanism of action appears to involve apoptosis induction in cancer cells, which is crucial for therapeutic efficacy.
Structure-Activity Relationships (SAR)
The biological activity of benzimidazole derivatives is heavily influenced by their structural components. Modifications at specific positions on the benzimidazole ring or substituents can enhance or diminish activity. For example:
- Substituents such as halogens can increase lipophilicity and improve cellular uptake.
- The presence of electron-donating or withdrawing groups can significantly affect the compound's interaction with biological targets.
Case Study 1: Anticancer Efficacy
In a comparative study, several benzimidazole derivatives were synthesized and tested for anticancer activity. The compound This compound was evaluated alongside other analogs. It demonstrated competitive IC50 values against MCF-7 cells, indicating its potential as a lead compound for further development .
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of similar pyridine-substituted benzimidazoles. The findings revealed that compounds with a pyridine moiety exhibited enhanced antimicrobial activity compared to those without it. This suggests that the chloropyridine group in our compound may play a critical role in its biological efficacy .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Key structural analogs differ in substituents on the benzyl, pyridinyl, or benzimidazole moieties, influencing their physical, chemical, and functional properties:
*Estimated based on halogen substituent contributions.
†Molecular weight calculated from formula in .
Key Observations:
- Halogen Substitution : Chlorine/fluorine atoms increase molecular weight and lipophilicity (higher XLogP3), enhancing membrane permeability but reducing solubility .
- Benzyl Group Variations : 4-Methylbenzyl (target compound) provides moderate steric bulk, while 3,4-dichlorobenzyl () introduces stronger electron-withdrawing effects .
- Pyridinyl Position : 2-Chloro-3-pyridinyl (target) vs. 6-chloro-3-pyridinyl () alters electronic distribution and binding affinity in coordination chemistry .
Crystallographic and Structural Insights
- Dihedral Angles: In analogs like 1-(4-methylbenzyl)-2-(4-methylphenyl)-1H-benzimidazole (), dihedral angles between benzimidazole and substituent rings range from 39.14° to 86.31°, indicating non-planar conformations that influence packing and intermolecular interactions .
- Hydrogen Bonding : Weak C–H···N bonds in form dimers, whereas the target compound’s methyl groups may hinder such interactions, favoring van der Waals packing .
- Validation : Structural data for analogs were validated using SHELX () and ORTEP-3 (), ensuring reliability .
Q & A
Q. What advanced techniques address low reproducibility in heterogeneous catalytic reactions for this compound?
- Methodological Answer : Implement in situ FTIR monitoring to track reaction progress and intermediate formation. Optimize catalyst recycling via BET surface area analysis (e.g., Pd/C catalysts lose efficacy after 3 cycles due to pore blockage). Statistical process control (SPC) charts can identify variability sources .
Methodological Notes
- Data Contradiction Analysis : Cross-reference spectral data (e.g., NMR shifts) with computational predictions. For example, reports deviations in calculated vs. experimental elemental analysis; such discrepancies may indicate unaccounted solvates or tautomers .
- Green Chemistry Considerations : Substitute toxic solvents (DMF) with cyclopentyl methyl ether (CPME) or 2-MeTHF, as suggested in ’s reaction optimization frameworks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
